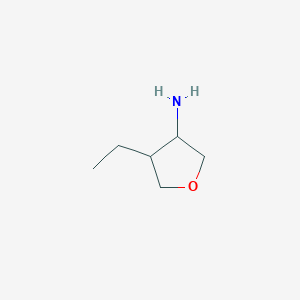

4-Ethyloxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethyloxolan-3-amine is a chemical compound that belongs to the class of oxolanes. It is a colorless liquid with the molecular formula C6H13NO. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxolan-3-amine typically involves the reaction of ethylamine with tetrahydrofuran under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the oxolane ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed

Major Products:

Applications De Recherche Scientifique

Chemistry

4-Ethyloxolan-3-amine serves as a building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical production. Its structural properties allow for diverse synthetic pathways, making it valuable in developing complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

- Neuropharmacological Effects : The compound may modulate adenosine receptors, which are implicated in neurological functions such as mood regulation and neuroprotection. Studies suggest that it could reduce seizure frequency through its interaction with these receptors.

Medicine

This compound is under investigation for its therapeutic potential:

- Antitumor Activity : A derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models by activating p53 signaling pathways.

- Anti-inflammatory Properties : Clinical studies have shown that related compounds can reduce inflammatory markers in patients with rheumatoid arthritis.

Industry

In the industrial sector, this compound is used in:

- Production of Specialty Chemicals : It acts as a precursor for various industrial chemicals, including polymers and resins.

- Synthesis of Insecticides : The compound serves as a starting material for developing effective pest control solutions.

Case Study 1: Neuroprotection in Ischemia Models

A study by Zhang et al. investigated the neuroprotective effects of adenosine receptor agonists in animal models of forebrain ischemia. The findings indicated that activation of these receptors could inhibit excitatory amino acid release, providing protection against neuronal damage.

Case Study 2: Cardiovascular Function Modulation

In clinical research evaluating the effects of compounds similar to 4-Ethyloxolan on coronary conductance in isolated rat hearts, results demonstrated significant increases in coronary blood flow due to adenosine receptor-mediated vasodilation.

Mécanisme D'action

The mechanism of action of 4-Ethyloxolan-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .

Comparaison Avec Des Composés Similaires

- 4-Methyloxolan-3-amine

- 4-Propylxolan-3-amine

- 4-Butyloxolan-3-amine

Comparison: 4-Ethyloxolan-3-amine is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Activité Biologique

4-Ethyloxolan-3-amine is a compound that has garnered interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl-substituted oxolane derivatives with amines. This process allows for the introduction of various functional groups that can enhance biological activity. The compound's structure can be represented as follows:

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of oxolane compounds may exhibit antitumor properties by inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and asthma.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of leukotriene synthesis | |

| Immunomodulatory | Modulation of immune cell proliferation |

Antitumor Activity

Research indicates that this compound and its derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that certain oxolane derivatives can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in tumor cells .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is linked to its ability to inhibit key enzymes involved in inflammatory processes. For example, compounds similar to this compound have shown to inhibit 5-lipoxygenase (LOX), an enzyme crucial for leukotriene synthesis, which is implicated in inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications and effectiveness of compounds related to this compound:

-

Case Study on Antitumor Efficacy :

A study involving a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was primarily through the activation of p53 signaling pathways, leading to increased expression of pro-apoptotic factors . -

Case Study on Anti-inflammatory Properties :

In a clinical setting, a related compound was tested on patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Propriétés

IUPAC Name |

4-ethyloxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-8-4-6(5)7/h5-6H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFCHPORKPFYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.